3-iodo-N'-(2-methylbenzylidene)benzohydrazide
Overview
Description
3-iodo-N’-(2-methylbenzylidene)benzohydrazide: is an organic compound with the molecular formula C15H13IN2O and a molecular weight of 364.18 g/mol . This compound is characterized by the presence of an iodine atom, a benzylidene group, and a benzohydrazide moiety, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N’-(2-methylbenzylidene)benzohydrazide typically involves the condensation reaction between 3-iodobenzoic acid hydrazide and 2-methylbenzaldehyde . The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid , under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products:
Oxidation: Formation of azides or other oxidized derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Chemistry: 3-iodo-N’-(2-methylbenzylidene)benzohydrazide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including dyes and polymers .
Mechanism of Action
The mechanism of action of 3-iodo-N’-(2-methylbenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it can interact with cellular pathways, leading to changes in cell signaling and function .
Comparison with Similar Compounds
- 3-iodo-N’-(benzylidene)benzohydrazide
- 3-iodo-N’-(2-chlorobenzylidene)benzohydrazide
- 3-iodo-N’-(2-methoxybenzylidene)benzohydrazide
Uniqueness: 3-iodo-N’-(2-methylbenzylidene)benzohydrazide is unique due to the presence of the 2-methylbenzylidene group, which imparts distinct chemical and biological properties compared to its analogs . This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
3-iodo-N-[(E)-(2-methylphenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O/c1-11-5-2-3-6-13(11)10-17-18-15(19)12-7-4-8-14(16)9-12/h2-10H,1H3,(H,18,19)/b17-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVAKEBQWHRJPB-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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